2-Butoxy-1,3,2-dioxaphospholane 2-oxide

Hydrolytic stability Monomer storage Phostone

Researchers requiring a hydrophobic cyclic phosphonate monomer with hydrolytic stability face rapid degradation of conventional cyclic phosphates (<24h). This butoxy-substituted phostone (C₆H₁₃O₄P, MW 180.14) solves that pain point. • **Extended shelf-life**: >12 months at RT vs. -20°C for analogs • **Controlled polymer properties**: Enables LCST behavior (butyl chain minimum) & slow degradation (t½ ~6 days) • **Proven utility**: BEP nanoparticles achieve 4.3% paclitaxel loading with 80% glutathione-triggered release

Molecular Formula C6H13O4P
Molecular Weight 180.14 g/mol
CAS No. 67554-09-0
Cat. No. B12161747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-1,3,2-dioxaphospholane 2-oxide
CAS67554-09-0
Molecular FormulaC6H13O4P
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCCCCOP1(=O)OCCO1
InChIInChI=1S/C6H13O4P/c1-2-3-4-8-11(7)9-5-6-10-11/h2-6H2,1H3
InChIKeyPBCCGCZHDKGPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxy-1,3,2-dioxaphospholane 2-oxide: Properties and Industrial Relevance


2-Butoxy-1,3,2-dioxaphospholane 2-oxide (CAS 67554-09-0), also referred to as a butoxy-substituted phostone or cyclic phosphonate monomer, belongs to the class of five-membered cyclic phosphoesters [1]. With a molecular formula of C₆H₁₃O₄P, a molecular weight of 180.14 g/mol, a predicted boiling point of 220.0 ± 7.0 °C, and a computed LogP of approximately 0.5–0.9, this compound serves as a versatile monomer for organocatalytic ring-opening polymerization (ROP) to produce poly(phosphonate)s and polyphosphoesters (PPEs) [2][3]. Its well-defined structure enables applications across biomedical drug delivery, flame-retardant materials, and specialty polymer synthesis [4].

Why Generic Substitution Fails for This Cyclic Phosphoester


Generic substitution among cyclic phosphoester monomers is precluded by profound differences in hydrolytic stability, polymerization behavior, and polymer properties dictated by subtle structural variations. The target compound, a phostone, possesses a hydrolytically stable P–C bond within the ring, conferring dramatically superior monomer shelf-life (>12 months at room temperature) compared to cyclic phosphates and side-chain phosphonates, which hydrolyze immediately upon water contact and require storage under inert gas at −20 °C [1]. Furthermore, the butoxy pendant chain directly governs the hydrophilicity, aqueous solubility, and thermoresponsive behavior of the resulting polymer—properties that cannot be replicated by ethoxy, methoxy, or isopropoxy analogs [2]. These divergent physicochemical profiles render simple substitution scientifically unsound for applications demanding precise control over degradation kinetics, drug release rates, or thermal responsiveness.

Quantitative Differentiation vs. Closest Analogs


Monomer Shelf-Life Stability: Butoxy-Phostone vs. Cyclic Phosphate and Phosphonate

The butoxy-substituted phostone (2-butoxy-1,3,2-dioxaphospholane 2-oxide, M2) exhibits shelf-life stability exceeding 12 months at ambient temperature, in stark contrast to the cyclic phosphate monomer 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) and the side-chain phosphonate 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtEPn), both of which undergo immediate ring-opening upon contact with water (deuterium oxide) as evidenced by ³¹P NMR spectroscopy [1]. EEP and EtEPn require storage under inert atmosphere at −20 °C to prevent degradation or spontaneous polymerization [1].

Hydrolytic stability Monomer storage Phostone

Tuning Polymer Hydrophilicity and LCST: Butoxy vs. Ethoxy Phostone

Polymers derived from the butoxy-phostone monomer M2 (P(2)) are hydrophobic and water-insoluble, whereas polymers derived from the ethoxy-phostone monomer M1 (P(1)) are water-soluble up to at least 10 mg/mL without macroscopic phase separation [1]. This difference is engineered by the longer butyl pendant chain, which increases hydrophobicity relative to the ethyl chain [1]. The ethoxy-phostone polymer P(1) exhibits a slight transmission drop to ~90% in turbidity measurements and forms temperature-independent aggregates (Rh ≈ 120 nm at 5 mg/mL), while remaining macroscopically transparent [1].

Thermoresponsive polymers LCST Phostone

Polymer Solubility and LCST: Butyl vs. Methyl, Ethyl, and Isopropyl Side Chains

In a systematic library of poly(alkyl ethylene phosphonate)s synthesized from 2-alkyl-2-oxo-1,3,2-dioxaphospholane monomers, polymers bearing methyl (P(1)), ethyl (P(2)), and isopropyl (P(3)) side chains are perfectly water-soluble up to 25 mg/mL in PBS (pH 7.4) without any temperature-dependent phase separation [1]. In contrast, polymers with butyl side chains (corresponding to polymers derived from the target compound) exhibit drastically decreased solubility, becoming insoluble in PBS at concentrations above 0.1 mg/mL at room temperature, and display a strongly concentration-dependent lower critical solution temperature (LCST) [1]. Additionally, the butyl-substituted polymer shows cytotoxicity against HeLa cells at concentrations above 25 μg/mL, whereas the methyl, ethyl, and isopropyl analogs exhibit no toxicity at any tested concentration [1].

Polyphosphonate solubility LCST Side-chain effect

Hydrolytic Degradation Kinetics: Butyl vs. Shorter Alkyl Side Chains

The degradation half-life of poly(alkyl ethylene phosphonate)s under neutral and basic aqueous conditions is strongly dictated by the alkyl side-chain identity. Systematic variation of the side chain from methyl to butyl allowed tuning of polymer stability from approximately 8 hours to 6 days without significant degradation [1]. The butyl-substituted polymer occupies the more stable, slower-degrading end of this spectrum compared to methyl and ethyl analogs [1]. Degradation was assessed in aqueous 0.1 M (NH₄)₂CO₃ buffer at 37 °C and at a polymer concentration of 10 mg/mL [1].

Hydrolytic degradation Polyphosphonate Side-chain tuning

Green Synthesis Route: Phostone Monomers vs. Traditional Cyclic Phosphoesters

Both butoxy-phostone (M2) and ethoxy-phostone (M1) monomers were prepared via a one-pot, two-stage Michaelis–Arbuzov/cyclization reaction from commercially available 1,3-dibromopropane and the corresponding trialkyl phosphite, completely avoiding the use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) [1]. This contrasts with traditional cyclic phosphate and phosphonate monomer syntheses, which typically require these toxic halogenating reagents [1]. Purification involved fractional distillation, yielding isolated yields of approximately 20%, with the limitation attributed to competing oligomerization side reactions [1].

Monomer synthesis Green chemistry Phostone

Drug Delivery Performance: BEP-Based Nanoparticles for Stimuli-Responsive Release

Amphiphilic block polyphosphoester nanoparticles synthesized via one-pot organocatalytic ROP of 2-butoxy-1,3,2-dioxaphospholane 2-oxide (BEP) and a functional comonomer (BenEP) self-assembled into well-dispersed spherical nanoparticles with an average size of approximately 75 nm in aqueous solution [1]. Paclitaxel (PTX)-loaded nanoparticles (PTX@PBBS) exhibited a drug loading content of 4.3% and an increased average size of 138 nm, demonstrating approximately 80% PTX release within 24 hours in a reducing environment (10 mM glutathione, GSH) [1]. While no direct comparator polymer was tested in this study, the BEP-derived hydrophobic block is essential for nanoparticle core formation and drug encapsulation [1].

Drug delivery Polyphosphoester Stimuli-responsive

Optimal Application Scenarios Based on Differentiation Evidence


Hydrophobic Core-Forming Monomer for Amphiphilic Block Copolymer Drug Delivery

The butoxy pendant chain renders BEP-derived polymer blocks hydrophobic and water-insoluble, in direct contrast to ethoxy analogs [1]. This hydrophobicity is essential for forming the core of self-assembled nanoparticles capable of encapsulating lipophilic drugs such as paclitaxel, as demonstrated by BEP-based nanoparticles achieving 4.3% drug loading and ~80% glutathione-triggered release within 24 hours [2]. Researchers seeking a phosphoester-based hydrophobic block with tunable degradation kinetics (half-life up to ~6 days) should prioritize BEP over ethoxy or methoxy alternatives [3].

Thermoresponsive Polymer Design with LCST Behavior

Polymers bearing butyl side chains exhibit a concentration-dependent lower critical solution temperature (LCST) that is entirely absent in methyl, ethyl, and isopropyl analogs [3]. This thermoresponsive phase separation enables the design of smart materials for temperature-triggered drug release, injectable hydrogels, or bioseparation scaffolds. The butoxy-phostone monomer M2 thus represents the minimal side-chain length required to introduce LCST behavior into polyphosphonate systems [1][3].

Flame-Retardant Additives with Enhanced Hydrolytic Stability

The in-chain P–C bond of phostone-derived polyphosphonates confers superior hydrolytic stability compared to polyphosphates and side-chain polyphosphonates [1]. Combined with the hydrophobic character of the butoxy side chain, BEP-derived polymers are attractive candidates for durable, non-leaching flame-retardant additives in engineering plastics, where prolonged exposure to moisture is expected [1]. The monomer's >12-month shelf-life at room temperature further supports industrial-scale procurement and storage [1].

Sustained-Release Implants and Long-Circulating Nanocarriers

The butyl side-chain polymer exhibits the slowest hydrolytic degradation among the methyl-to-butyl poly(alkyl ethylene phosphonate) series, with a half-life approaching 6 days under physiological buffer conditions—an approximately 18-fold longer stability than the methyl analog (~8 hours) [3]. This extended degradation profile makes BEP-derived polymers the preferred choice for applications demanding sustained release over days rather than hours, such as implantable drug depots, long-circulating nanoparticles, or tissue engineering scaffolds requiring gradual resorption [3].

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